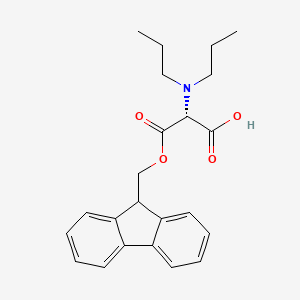
5-Deoxy-2,3-o-isopropylidene-d-ribose
Descripción general
Descripción
5-Deoxy-2,3-o-isopropylidene-d-ribose is a synthetic derivative of d-ribose, a naturally occurring sugar. This compound is characterized by the presence of an isopropylidene group protecting the 2,3-hydroxyl groups of the ribose molecule, and the absence of a hydroxyl group at the 5-position. It is commonly used in organic synthesis and has applications in various fields including medicinal chemistry and biochemistry.
Aplicaciones Científicas De Investigación
5-Deoxy-2,3-o-isopropylidene-d-ribose has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antineoplastic agents such as capecitabine.
Biochemistry: The compound is utilized in the study of carbohydrate chemistry and the development of nucleoside analogues.
Biomedical Research: It is employed in cancer research, particularly in the study of leukemia and lung cancer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Deoxy-2,3-o-isopropylidene-d-ribose typically involves the protection of d-ribose with an isopropylidene group followed by selective deoxygenation at the 5-position. One common method involves the following steps:
Protection: d-Ribose is treated with acetone and an acid catalyst such as methanesulfonic acid to form 2,3-o-isopropylidene-d-ribose.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of cost-effective solvents and reagents, and efficient extraction and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Deoxy-2,3-o-isopropylidene-d-ribose undergoes various chemical reactions including:
Reduction: Reduction of the protected ribose to remove the hydroxyl group at the 5-position.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 5-position where the deoxygenation occurs.
Common Reagents and Conditions
Reducing Agents: Potassium borohydride is commonly used for the reduction step.
Solvents: N-methyl pyrrolidone and petroleum ether are used in the reaction and extraction processes.
Major Products
The major product of these reactions is this compound itself, which can be further modified for various applications.
Mecanismo De Acción
The mechanism of action of 5-Deoxy-2,3-o-isopropylidene-d-ribose involves its role as an intermediate in the synthesis of biologically active compounds. For instance, in the synthesis of capecitabine, it acts as a precursor that undergoes further chemical transformations to produce the active drug. The molecular targets and pathways involved depend on the specific application and the final compound synthesized .
Comparación Con Compuestos Similares
Similar Compounds
2,3-o-Isopropylidene-d-ribose: Similar in structure but retains the hydroxyl group at the 5-position.
Methyl 5-deoxy-2,3-o-isopropylidene-d-ribofuranoside: A methylated derivative used in similar applications.
5′-Chloro-5′-deoxy-2′,3′-o-isopropylidene-6-fluoro nebularine: A modified nucleoside with additional halogen substitutions.
Uniqueness
5-Deoxy-2,3-o-isopropylidene-d-ribose is unique due to its specific deoxygenation at the 5-position, which makes it a valuable intermediate in the synthesis of various biologically active compounds. Its protected form also provides stability during chemical reactions, making it a versatile compound in organic synthesis.
Propiedades
IUPAC Name |
(3aR,6R,6aR)-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-5-6(7(9)10-4)12-8(2,3)11-5/h4-7,9H,1-3H3/t4-,5-,6-,7?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCMBFPHOUQTAT-RKEPMNIXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(O1)O)OC(O2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(O1)O)OC(O2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl-[(2S)-1-oxopropan-2-yl]carbamic acid](/img/structure/B8210406.png)
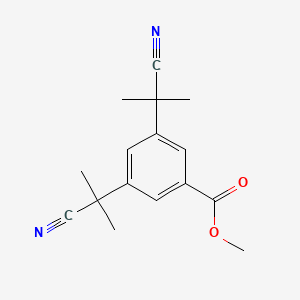

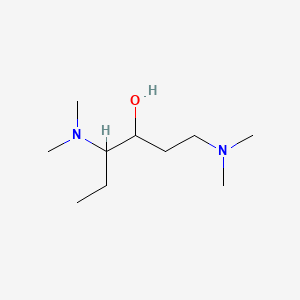


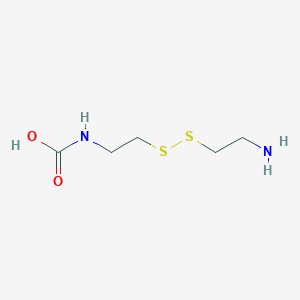

![(4R)-4-[(6Z,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B8210458.png)
![Ethyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate](/img/structure/B8210462.png)

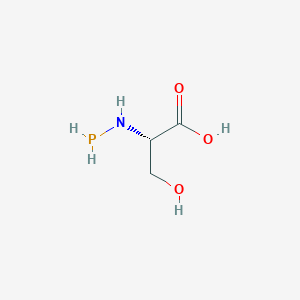
![(3-Tert-butyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B8210497.png)
